The presence of the Boc protecting group and the amino acid backbone signifies potential utility in peptide synthesis. The Boc group is a commonly employed protecting group for the amine functionality in peptides, allowing for selective modification and chain elongation during peptide synthesis.
The o-tolyl moiety can be considered a bioisostere of the phenyl group, which is frequently found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design. Therefore, (S)-Boc-β-Otpa could serve as a starting material for the development of novel drug candidates with potential therapeutic applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is an amino acid derivative characterized by a chiral center at the alpha carbon, which is a common feature in biologically active compounds. The compound contains a tert-butoxycarbonyl group, which serves as a protective group for the amino functionality, enhancing its stability during synthesis and manipulation. The o-tolyl group contributes to the compound's lipophilicity and potential interaction with biological targets. Its molecular formula is C15H21NO3, and it has a molecular weight of approximately 263.34 g/mol.
As this compound is likely an intermediate in peptide synthesis, it does not have a specific biological mechanism of action. Its purpose is to be incorporated into a larger peptide molecule, which would then have its own unique mechanism of action depending on its sequence and function.
These reactions are crucial for its application in peptide synthesis and medicinal chemistry.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid exhibits biological activity primarily due to its structural similarity to natural amino acids. It may function as a substrate or inhibitor for various enzymes. Studies indicate that modifications on the amino acid backbone can significantly alter binding affinities and biological responses, emphasizing the importance of structure-activity relationships in drug development .
Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid:
These methods allow for high yields and purity, essential for pharmaceutical applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid has several applications:
Interaction studies of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid with biological targets reveal insights into its pharmacological potential. Techniques such as molecular docking and surface plasmon resonance are employed to assess binding affinities with enzymes or receptors. These studies often highlight how minor structural changes can lead to significant variations in biological activity, underscoring the importance of detailed interaction analysis in drug design .
Several compounds share structural features with (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
(S)-2-Amino-3-(o-tolyl)propanoic acid | Similar backbone without protective group | Directly involved in neurotransmitter synthesis |
(R)-3-(tert-Butoxycarbonyl)amino-3-(p-tolyl)propanoic acid | Different aromatic substitution | Potentially different biological activities due to stereochemistry |
(S)-4-Amino-2-methylphenyl propanoic acid | Different functional groups | Variations in solubility and interaction profiles |
These compounds illustrate how variations in substituents and stereochemistry can lead to distinct biological activities while retaining similar core structures.
IUPAC Name: (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Synonyms: Boc-protected o-tolyl amino acid, (S)-3-Boc-3-(o-tolyl)propanoic acid, (S)-3-tert-butoxycarbonylamino-3-(2-methylphenyl)propanoic acid
CAS Number: 499995-74-3
Molecular Formula: C₁₅H₂₁NO₄
Molecular Weight: 279.33 g/mol
Property | Value | Source |
---|---|---|
CAS Number | 499995-74-3 | |
Molecular Formula | C₁₅H₂₁NO₄ | |
Molecular Weight | 279.33 g/mol | |
Chiral Center | (S)-configuration at C3 |
This compound is a chiral β-amino acid derivative, distinguished by its Boc-protected amine and o-tolyl substituent. Its nomenclature reflects the stereochemical configuration and functional groups, adhering to IUPAC guidelines for amino acid derivatives.
The molecule comprises three key components:
Functional Group | Role | Source |
---|---|---|
Boc Group (C(O)OC(C)(C)C) | Protects amine during synthesis | |
o-Tolyl (C₆H₄CH₃) | Enhances lipophilicity and stability | |
Propanoic Acid (CH₂CH(CO₂H)) | Facilitates peptide bond formation |
The (S)-configuration at C3 is critical for biological activity and synthetic applications. The β-amino acid structure (amino and carboxylic groups separated by two carbons) enables unique reactivity compared to α-amino acids.
The development of this compound is rooted in advancements in:
Key milestones include the industrial-scale synthesis of Boc-protected amino acids using di-tert-butyl dicarbonate (BOC anhydride).
This compound belongs to the β-amino acid family, characterized by:
The o-tolyl group differentiates this compound from simpler β-amino acids, influencing solubility and reactivity.
Retrosynthetic disconnection reduces the target to four strategic precursors:
Key bond formed | Disconnection | Precursor readily available? | Stereochemical element |
---|---|---|---|
Cα–Cβ (benzylic) | Alkylation of malonate anion with o-methylbenzyl bromide | yes [2] | set by auxiliary or enzyme |
Cα–N (Boc) | Boc protection of amino acid | yes, di-tert-butyl dicarbonate [4] | retains configuration |
Strategy | Chiral source | ee (%) | Notes |
---|---|---|---|
Enzymatic resolution with subtilisin | Protease preference for L-ester | >99 [2] | Hydrolyses Boc-D-ester, leaving Boc-L-acid |
Diastereoselective alkylation of Evans oxazolidinone | (S)-4-benzyl-oxazolidinone auxiliary | 95–99 [6] | Boron enolate bromination / azide displacement followed by auxiliary cleavage |
Phenylalanine ammonia lyase variants catalyse direct amination of o-methylcinnamic acid in concentrated ammonium carbonate (2 M) at 30 °C. [3] The double mutant PcPAL-L256V-I460V affords (S,S)- and (S,R)-β-branched products with high diastereoselectivity; for the α-branched substrate the major product is (S)-2-methylphenylalanine, isolated after Boc protection in 65% yield, >99.5% enantiomeric excess. [3]
Immobilised Anabaena variabilis PAL packed in a flow reactor processes 100 mg h⁻¹ of o-methylcinnamic acid with 88% conversion using 2% v/v aqueous ammonia, drastically reducing base loading and waste. [8] The heterogeneous catalyst retains 90% activity after 24 h continuous operation.
Di-tert-butyl dicarbonate in acetone–water (pH 9, triethylamine) installs the Boc group quantitatively within 1 h at 0–25 °C. [9] Standard cleavage employs trifluoroacetic acid in dichloromethane (20 min, 25 °C) with >95% recovery of the free amino acid. [10]
Typical Boc operations | Reagent / conditions | Yield (%) | Reference |
---|---|---|---|
Protection | (Boc)₂O, Et₃N, 0 °C → 25 °C | 98 [4] | 23 |
Acidic deprotection | Trifluoroacetic acid, CH₂Cl₂, 25 °C | >95 [10] | 27 |
Alternative removal | HCl-dioxane, 0 °C | 94 [4] | 23 |
Although benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can protect the amine, neither withstand the basic malonate alkylation as robustly as Boc; they are reserved for multistep peptide contexts. [10]
Isolation
– Classical route: crystallisation from ethyl acetate : hexane (1 : 3) affords white needles, m.p. 144–146 °C. [2]
– Biocatalytic route: ion-exchange chromatography (Dowex 50WX8, ammonium form) followed by Boc protection and silica gel chromatography (ethyl acetate : hexane = 1 : 4).
Enantiopurity assessment
– Derivatisation with Marfey’s reagent and ultra-high-performance liquid chromatography resolves all four stereoisomers; PcPAL product shows single peak corresponding to (S) configuration (ee > 99.5%). [3]
Spectroscopic confirmation
– ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.28 (m, 4H, Ar-H), 4.38 (d, J = 10.2 Hz, 1H, Cα-H), 3.06 (dd, J = 13.5, 5.8 Hz, 1H, Cβ-Ha), 2.97 (dd, J = 13.5, 8.4 Hz, 1H, Cβ-Hb), 2.29 (s, 3H, Ar-CH₃), 1.41 (s, 9H, tert-butyl). Spectra match literature. [1]
Elemental analysis: Calculated for C₁₅H₂₁NO₄: C 64.50%, H 7.58%, N 5.01%; found C 64.32%, H 7.60%, N 5.03%.
Method | Parameter validated | Result |
---|---|---|
UHPLC (Chiralpak IA) | Retention time L-isomer | 6.42 min |
UHPLC | Enantiomeric excess | >99.5% [3] |
Mass spectrometry (ESI) | [M + H]⁺ calculated 280.1709 | found 280.1705 |